2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound notable for its structural features, which include a benzylidene hydrazine moiety and a methoxyphenyl group. This compound is categorized under hydrazones and oxoacetamides, indicating its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of 331.75 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
The synthesis of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
The molecular structure of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can be represented using various chemical notation systems:
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2Cl
NPKWBDCBUIHNHU-VCHYOVAHSA-N
InChI=1S/C16H14ClN3O3/c1-23-14-9-5-4-8-13(14)19-15(21)16(22)20-18-10-11-6-2-3-7-12(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+
.The compound undergoes several types of chemical reactions:
The mechanism of action for 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide primarily involves its interaction with specific molecular targets within biological systems:
These interactions suggest potential therapeutic applications in cancer treatment by disrupting key signaling pathways involved in tumor growth.
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
The compound's stability, reactivity, and interaction with other chemicals are essential for its application in medicinal chemistry and materials science.
The compound has several notable applications in scientific research:
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0